Competitive Inhibition of Human Pyridoxal Kinase (Ki = 2.8 µM)
4-Deoxypyridoxine hydrochloride acts as a direct, competitive inhibitor of human pyridoxal kinase, the key enzyme that converts B6 vitamers into the active cofactor PLP. In a recombinant human enzyme assay, 4-DOP demonstrated a Ki of 2.8 µM, confirming its high affinity for the enzyme's active site [1]. This direct inhibition of PLP synthesis is a primary mechanism by which 4-DOP exerts its antimetabolite effect.
| Evidence Dimension | Inhibition of pyridoxal kinase (Ki) |
|---|---|
| Target Compound Data | Ki = 2.8 µM (competitive inhibition) |
| Comparator Or Baseline | Baseline: Pyridoxal substrate Km = 3.3 µM |
| Quantified Difference | Ki value is comparable to the substrate Km, indicating potent competition. |
| Conditions | Recombinant human pyridoxal kinase expressed in human embryonic kidney cells. |
Why This Matters
This provides a well-defined, quantitative benchmark for its potency and mechanism, allowing researchers to select 4-DOP for experiments requiring a direct and potent inhibitor of PLP synthesis.
- [1] Hanna, M. C., Turner, A. J., & Kirkness, E. F. (1997). Human pyridoxal kinase. cDNA cloning, expression, and modulation by ligands of the benzodiazepine receptor. The Journal of Biological Chemistry, 272(16), 10756-10760. View Source
